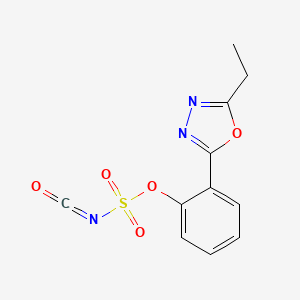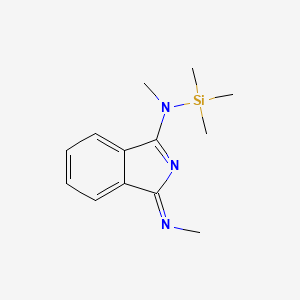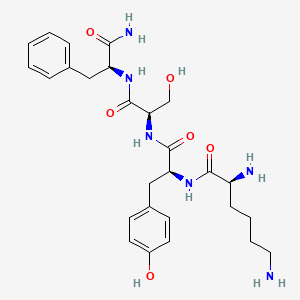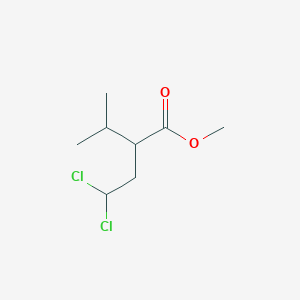
Methyl 4,4-dichloro-2-(propan-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dichloro-2-(propan-2-yl)butanoate is an organic compound with the molecular formula C8H14Cl2O2. It is a derivative of butanoic acid, featuring two chlorine atoms and an isopropyl group attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dichloro-2-(propan-2-yl)butanoate typically involves the esterification of 4,4-dichloro-2-(propan-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dichloro-2-(propan-2-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4,4-dichloro-2-(propan-2-yl)butanol.
Hydrolysis: 4,4-dichloro-2-(propan-2-yl)butanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4,4-dichloro-2-(propan-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-dichloro-2-(propan-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-2-(propan-2-yl)butanoate: Similar structure but with only one chlorine atom.
Ethyl 4,4-dichloro-2-(propan-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,4-dichloro-2-(propan-2-yl)butanoate is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the isopropyl group and the ester functionality further distinguishes it from other related compounds, providing a distinct set of properties and reactivity patterns.
Propiedades
Número CAS |
88496-59-7 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
methyl 4,4-dichloro-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-5(2)6(4-7(9)10)8(11)12-3/h5-7H,4H2,1-3H3 |
Clave InChI |
YALFYLXVMYJQAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
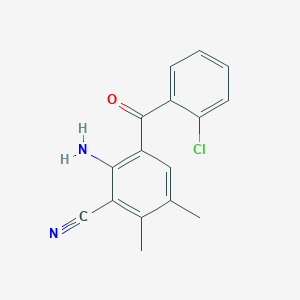
amino}acetic acid](/img/structure/B14380231.png)
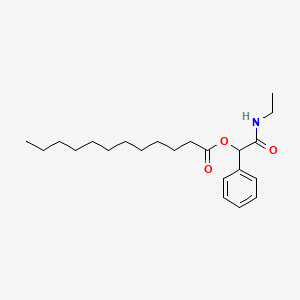
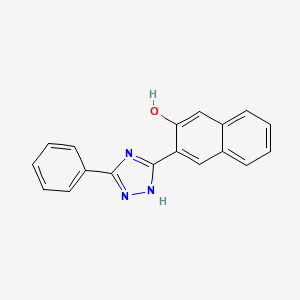
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
